![molecular formula C9H16N4O B1527890 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin CAS No. 1247780-89-7](/img/structure/B1527890.png)

1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin

Übersicht

Beschreibung

1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der 1,2,4-Oxadiazol-Baustein ist ein prominenter Baustein in der Arzneimittelforschung, da er biologisch wichtigen Heterocyclen ähnelt. Er wurde zur Synthese von Verbindungen mit potenziellen antiinfektiven Eigenschaften verwendet, einschließlich Aktivität gegen die Trypanosoma cruzi Cystein-Protease Cruzain .

Organische Synthese

1,2,4-Oxadiazole dienen als vielseitige Zwischenprodukte in der organischen Synthese. Sie können aufgrund ihrer Reaktivität und Stabilität unter verschiedenen Bedingungen zur Konstruktion komplexerer Moleküle verwendet werden .

Polymerkunde

Diese Verbindungen finden Anwendung in der Polymerkunde, wo sie in Polymere eingebaut werden können, um Materialeigenschaften wie thermische Stabilität und mechanische Festigkeit zu verbessern .

Supramolekulare Chemie

In der supramolekularen Chemie können 1,2,4-Oxadiazole als Bausteine für die Bildung größerer molekularer Anordnungen durch nicht-kovalente Wechselwirkungen dienen .

Biokonjugation

Der 1,2,4-Oxadiazolring kann in Biokonjugationsstrategien zur Anbindung von Medikamenten oder Sonden an biologische Moleküle oder Oberflächen verwendet werden .

Chemische Biologie

In der chemischen Biologie werden diese Verbindungen verwendet, um biologische Systeme und Prozesse zu modulieren. Sie können als Werkzeuge für die Untersuchung biologischer Pfade oder als potenzielle Therapeutika dienen .

Fluoreszenzbildgebung

Aufgrund ihrer elektronischen Eigenschaften werden einige 1,2,4-Oxadiazole in Fluoreszenzbildgebungstechniken verwendet, um biologische Prozesse zu visualisieren .

Materialwissenschaften

Sie werden auch in den Materialwissenschaften für die Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften eingesetzt .

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interact with pathways related to bacterial, viral, and leishmanial infections .

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities , suggesting that the compound may have similar effects.

Biochemische Analyse

Cellular Effects

Oxadiazoles have been studied for their potential anticancer properties, suggesting that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxadiazoles can be involved in various metabolic pathways, depending on their specific structure and substituents .

Eigenschaften

IUPAC Name |

3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZABCDPRFSXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

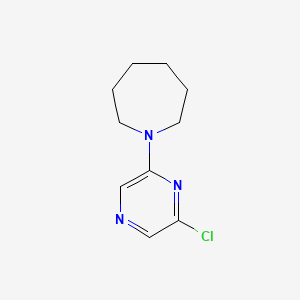

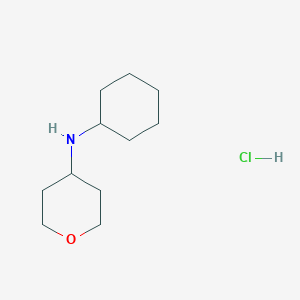

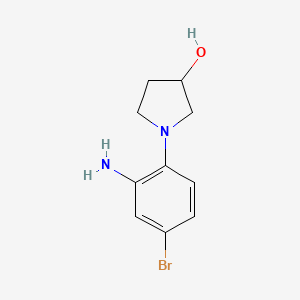

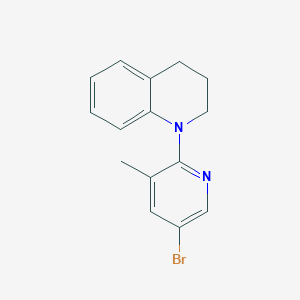

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)

![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)

![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)